

Mesitaldehyde CAS number 487-68-3

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Compound of Interest

Compound Name: Mesitaldehyde

Cat. No.: B022134

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An In-depth Technical Guide to **Mesitaldehyde** (CAS 487-68-3)

Introduction

Mesitaldehyde, systematically known as 2,4,6-Trimethylbenzaldehyde (CAS No: 487-68-3), is an aromatic aldehyde characterized by a benzaldehyde core substituted with three methyl groups at positions 2, 4, and 6.^[1] This substitution pattern imparts significant steric hindrance around the formyl group, influencing its reactivity. It is a colorless to light yellow liquid with a pungent odor, utilized primarily as a versatile intermediate in organic synthesis.^{[1][2]} Its applications span the production of pharmaceuticals, agrochemicals, dyes, fragrances, and advanced materials such as resins and liquid crystals.^{[1][3][4][5][6]} This document provides a comprehensive technical overview of its properties, synthesis, key reactions, analytical data, and safety protocols, intended for researchers and professionals in chemical and drug development fields.

Caption: Chemical structure of **Mesitaldehyde**.

Physicochemical Properties

The physical and chemical properties of **Mesitaldehyde** are summarized below. The data is compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	487-68-3	[1][7]
Molecular Formula	C ₁₀ H ₁₂ O	[1][7]
Molecular Weight	148.20 g/mol	[1][8][9]
Appearance	Clear colorless to light yellow liquid	[1][2][10]
Melting Point	10-14 °C (50-57 °F)	[1][10]
Boiling Point	237-238.5 °C (459-461 °F) at 760 mmHg	[1][10]
118-121 °C at 16 mmHg	[11]	
96-98 °C at 6 mmHg	[11]	
Density	1.005-1.018 g/mL at 20-25 °C	[1][8][10]
Refractive Index (n _{20/D})	1.552 - 1.554	[8][12]
Flash Point	105-105.6 °C (221-222.1 °F)	[1][8][12]
Solubility	Soluble in organic solvents like benzene and toluene.[2] Low solubility in water (106 mg/L at 25 °C est.).[12]	[2][12]
Synonyms	2,4,6-Trimethylbenzaldehyde, 2-Formylmesitylene, Mesityl Aldehyde	[1][12]

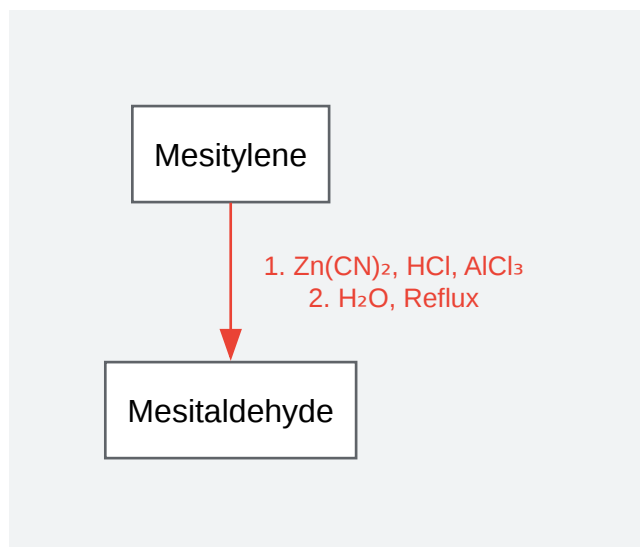
Synthesis of Mesitaldehyde

Several synthetic routes have been established for the preparation of **Mesitaldehyde**, with the Gattermann reaction and Rosenmund reduction being classic and well-documented methods.

[2][11]

Gattermann Reaction

The Gattermann reaction is a formylation method used for aromatic compounds.[13][14] For **Mesitaldehyde** synthesis, mesitylene is treated with a formylating agent generated in situ from zinc cyanide and hydrogen chloride, with aluminum chloride serving as a Lewis acid catalyst. [11][15]



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Caption: Synthesis of **Mesitaldehyde** via the Gattermann reaction.

Experimental Protocol: Gattermann Synthesis of **Mesitaldehyde**[11]

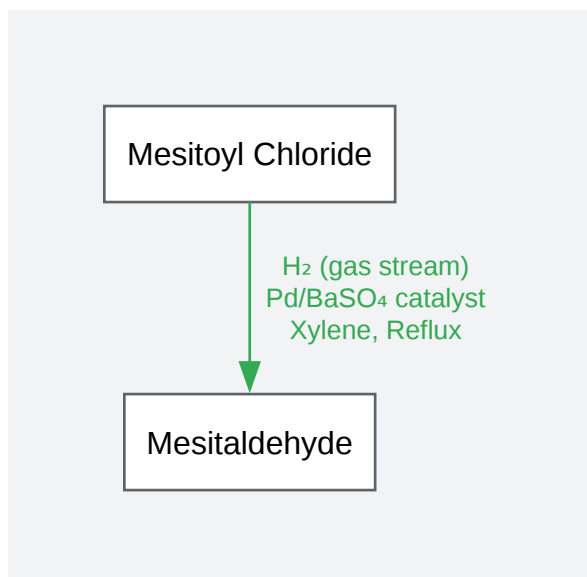
This procedure is adapted from Organic Syntheses.

- **Apparatus Setup:** A 1-liter three-necked round-bottomed flask is equipped with an efficient mechanical stirrer, a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.
- **Initial Charge:** The flask is charged with 102 g (0.85 mole) of mesitylene, 147 g (1.25 moles) of zinc cyanide, and 400 ml of tetrachloroethane.
- **Hydrogen Chloride Introduction:** A rapid stream of dry hydrogen chloride gas is passed through the stirred mixture at room temperature for approximately 3 hours, or until the zinc cyanide is decomposed.

- **Catalyst Addition:** The flask is cooled in an ice bath, and 293 g (2.2 moles) of finely ground anhydrous aluminum chloride is added with vigorous stirring.
- **Reaction Heating:** The ice bath is removed, and the passage of hydrogen chloride is resumed. The heat of the reaction warms the mixture to about 70°C. This temperature is maintained at 67–72°C for an additional 2.5 hours.
- **Work-up and Hydrolysis:** The cooled mixture is cautiously poured into a 4-liter container with crushed ice and 100 ml of concentrated hydrochloric acid. After standing overnight, the mixture is transferred to a 3-liter flask and refluxed for 3 hours to hydrolyze the intermediate aldimine salt.
- **Extraction and Purification:** The organic layer is separated. The aqueous layer is extracted with 50 ml of tetrachloroethane. The combined organic solutions are washed with 150 ml of a 10% sodium carbonate solution.
- **Distillation:** The product is purified by steam distillation followed by vacuum distillation of the organic residue. The fraction boiling at 118–121°C/16 mm is collected. The typical yield is 73-80%.

Rosenmund Reduction

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride (mesitoyl chloride) to the corresponding aldehyde. A poisoned catalyst, typically palladium on barium sulfate, is used to prevent over-reduction to the alcohol.



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Caption: Synthesis of **Mesityldehyde** via the Rosenmund reduction.

Experimental Protocol: Rosenmund Reduction of Mesityl Chloride[11]

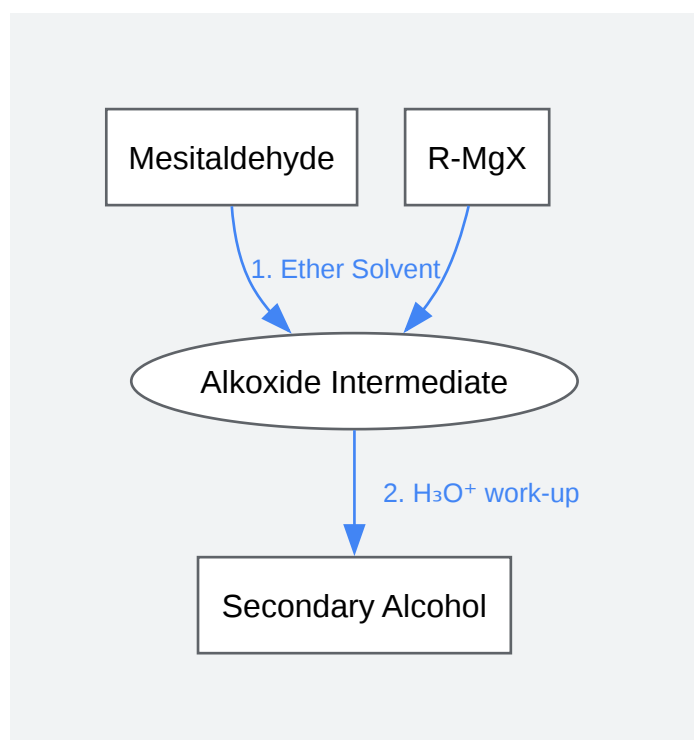
This procedure is adapted from Organic Syntheses.

- Apparatus Setup: A 1-liter three-necked flask is fitted with a mercury-sealed stirrer, a gas inlet tube, and a reflux condenser.
- Initial Charge: A solution of 90 g (0.49 mole) of mesityl chloride in 270 g of dry xylene is placed in the flask along with 20 g of palladium-barium sulfate catalyst.
- Hydrogenation: The contents are refluxed while a stream of purified hydrogen gas is bubbled through the suspension. The reaction progress is monitored by titrating the evolved hydrogen chloride gas. The reaction is complete in about 6–7 hours with stirring.
- Isolation: The catalyst is removed by filtration from the hot solution. The xylene is distilled off from the filtrate.
- Purification: The residual liquid is transferred to a Claisen flask and distilled under reduced pressure. The product, **Mesityldehyde**, is collected at 96–98°C/6 mm. The typical yield is 70–80%.

Key Reactions of Mesityldehyde

Grignard Reaction

Like other aldehydes, **Mesityldehyde** reacts with Grignard reagents (organomagnesium halides) in a nucleophilic addition to the carbonyl carbon.[16][17] Due to the steric hindrance from the ortho-methyl groups, reactions may require more forcing conditions compared to unhindered aldehydes. The reaction yields a secondary alcohol after acidic work-up.[18]



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Caption: General scheme for the Grignard reaction with **Mesityldehyde**.

General Experimental Protocol: Grignard Reaction with an Aldehyde[17]

- Apparatus Setup: All glassware must be rigorously dried to exclude moisture. A three-necked flask is equipped with a dropping funnel, a reflux condenser protected by a drying tube, and a nitrogen inlet.
- Grignard Reagent: The Grignard reagent is either prepared in situ or a commercial solution is used. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or THF.

- **Addition:** A solution of **Mesitaldehyde** in the anhydrous solvent is added dropwise to the stirred Grignard reagent solution, typically at 0 °C to control the exothermic reaction.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
- **Quenching:** The reaction is carefully quenched by slow addition of a saturated aqueous ammonium chloride solution or dilute acid (e.g., 1M HCl) while cooling in an ice bath.
- **Extraction:** The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude secondary alcohol is purified, typically by column chromatography or distillation.

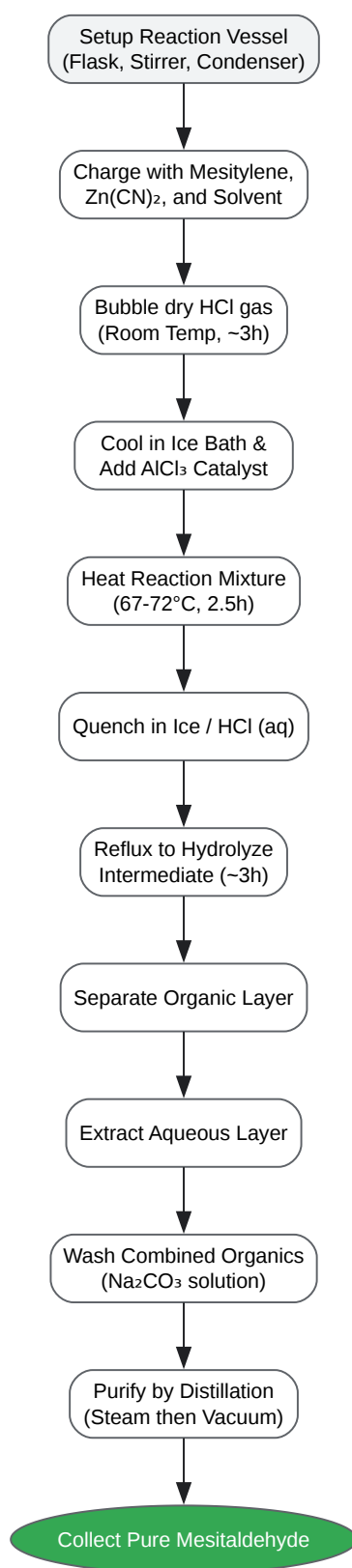
Spectroscopic and Analytical Data

Spectroscopic methods are essential for the identification and characterization of **Mesitaldehyde**.

Spectroscopy	Characteristic Peaks / Signals	Reference
^1H NMR	Aldehyde H (CHO): ~9-10 ppm (singlet). Aromatic H: ~6.8-7.0 ppm (singlet, 2H). Methyl H (para-CH ₃): ~2.3 ppm (singlet, 3H). Methyl H (ortho-CH ₃): ~2.5 ppm (singlet, 6H).	[19][20]
^{13}C NMR	Carbonyl C (C=O): ~190-200 ppm. Aromatic C (quaternary): ~130-145 ppm. Aromatic C-H: ~128-130 ppm. Methyl C: ~20-22 ppm.	[20][21]
IR Spectroscopy	C=O Stretch (strong): ~1685-1705 cm ⁻¹ (conjugated aldehyde). Aldehyde C-H Stretch (weak): Two bands, ~2820 cm ⁻¹ and ~2720 cm ⁻¹ .	[20]
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 148. Key Fragments: Alpha-cleavage (loss of -H, m/z = 147) or loss of -CHO (m/z = 119).	[20]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of **Mesitaldehyde** via the Gattermann reaction.



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Caption: Laboratory workflow for the Gattermann synthesis of **Mesitaldehyde**.

Applications

Mesitaldehyde's unique structure makes it a valuable building block in various sectors:

- **Pharmaceuticals:** It serves as a precursor for active pharmaceutical ingredients (APIs) and complex molecular fragments.[\[3\]](#)[\[5\]](#)
- **Agrochemicals:** Used in the synthesis of certain crop protection agents.[\[3\]](#)[\[4\]](#)
- **Fragrances and Flavors:** Contributes to the synthesis of specific aroma compounds.[\[3\]](#)[\[5\]](#)[\[22\]](#)
- **Dyes and Pigments:** Involved in creating specialized colorants with high stability.[\[5\]](#)
- **Polymers and Materials Science:** Acts as a building block for resins and liquid crystals.[\[4\]](#)[\[5\]](#)

Safety and Handling

Mesitaldehyde requires careful handling due to its potential health effects. The following table summarizes its GHS hazard classifications.

Hazard Information	Details	References
GHS Pictograms	GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)	[1]
Signal Word	Warning	[1] [8]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects.	[1] [7] [23]
Precautionary Statements	P261: Avoid breathing vapors.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[7] [23]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids. [24] [25] [26]	[24] [25] [26]
Personal Protective Equipment	Safety glasses with side-shields or goggles, protective gloves, and adequate ventilation are required. Use a	[24]

respirator if exposure limits are exceeded.[24]

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